2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
This compound features a dihydropyrimidine core substituted with a cyano group at position 5, a phenyl group at position 4, and a thiol-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl group. Dihydropyrimidine derivatives are frequently synthesized via Biginelli-like condensations or alkylation of thiopyrimidines, as described in analogous syntheses .
Properties
Molecular Formula |
C22H16N6O4S3 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16N6O4S3/c23-12-17-19(14-4-2-1-3-5-14)26-22(27-20(17)30)34-13-18(29)25-15-6-8-16(9-7-15)35(31,32)28-21-24-10-11-33-21/h1-11H,13H2,(H,24,28)(H,25,29)(H,26,27,30) |
InChI Key |
RYGCQQFJTNJEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine and thiazole rings, followed by their coupling through a sulfanylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
2.1. 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide
- Differences: Replaces the cyano and phenyl groups on the pyrimidine with acetamido and hydroxy substituents. The sulfamoylphenyl group is methyl-substituted.
- The methyl group on the phenyl ring could slightly increase metabolic stability.
2.2. 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Differences : Incorporates a bulky 3-chloro-4-methoxyphenylsulfonyl group on the pyrimidine and a cyclohexenylethyl group on the acetamide.
- The cyclohexenylethyl moiety may improve membrane permeability due to increased hydrophobicity.
2.3. 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Differences : Features methyl and allyl substituents on the pyrimidine and a 4-methylphenyl group on the acetamide.
- Implications : The allyl group could confer radical scavenging activity or metabolic susceptibility via oxidation. The methyl groups may reduce steric hindrance, favoring binding to hydrophobic pockets.
2.4. Thiazol-2-ylsulfamoyl Derivatives
- Similarities : Shares the thiazol-2-ylsulfamoylphenyl group on the acetamide side chain.
- Implications : The thiazole ring’s aromaticity and sulfamoyl group may enhance interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrases) or antimicrobial targets.
Data Tables: Structural and Physicochemical Comparisons
NR: Not reported in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
